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Compound of Interest

Compound Name:
2-(2-Fluoro-3-

methylphenoxy)ethan-1-amine

CAS No.: 1427453-10-8

Cat. No.: B1406168

Get Quote

Executive Summary & Technical Context
Target Molecule: 2-(2-Fluoro-3-methylphenoxy)ethan-1-amine CAS: 1427453-10-8

Molecular Formula: C

H

FNO[1]

This guide provides a rigorous, comparative spectroscopic analysis for researchers

synthesizing or characterizing this specific fluorinated phenoxyethylamine derivative. As a

structural analog often explored in medicinal chemistry (related to monoamine reuptake

inhibitors), accurate identification relies on distinguishing the primary amine tail and the ether

linkage from its phenolic precursors.

Unlike standard databases that list generic peaks, this guide focuses on the differential

diagnosis of the spectrum—specifically how to validate the formation of the ether-amine side

chain while confirming the integrity of the fluorinated aromatic core.
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Theoretical Characteristic Peaks (The "Fingerprint")
Since direct reference spectra for this specific CAS are often proprietary, the following

assignments are derived from first-principles functional group analysis and validated against

structurally homologous standards (e.g., 2-fluorophenol derivatives and aliphatic primary

amines).

Primary Functional Group Assignments
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Functional
Group

Vibration Mode
Wavenumber (

)
Intensity

Diagnostic
Note

Primary Amine (-

NH

)

N-H Stretching 3380 & 3300 Medium

Critical: Look for

the "doublet"

(asymmetric &

symmetric).

Absence

indicates salt

formation or

degradation.

Primary Amine (-

NH

)

N-H Scissoring 1590 – 1650 Med-Strong

Often overlaps

with aromatic

C=C; look for

broadening here.

Aryl Alkyl Ether

(Ar-O-R)

C-O-C Asym.

Stretch
1230 – 1270 Strong

Distinguishes

product from

simple alkyl

amines.

Aryl Alkyl Ether

(Ar-O-R)

C-O-C Sym.

Stretch
1020 – 1075 Medium

Confirms the

ether linkage to

the aromatic ring.

Aromatic Ring
C=C Ring

Stretch
1450 – 1600 Variable

Multiple sharp

bands confirming

the benzene

core.

Aryl Fluoride (Ar-

F)
C-F Stretch 1200 – 1250 Strong

Warning: Heavily

overlaps with C-

O ether

stretches. Hard

to isolate in

FTIR.

Alkyl Chain (-CH C-H Stretching 2850 – 2960 Medium methylene bridge

signals; distinct
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-) from aromatic C-

H (>3000).

1,2,3-

Trisubstitution

C-H OOP

Bending
700 – 800 Strong

Characteristic

pattern for the

specific 2-F, 3-

Me substitution.

Expert Insight: The "Fingerprint Region" (<1500

) will be dominated by the C-O and C-F stretches. Do not rely solely on the 1200

region for identification due to this overlap. The N-H doublet at >3300

is your primary confirmation of the amine terminus.

Comparative Analysis: Performance vs. Alternatives
In drug development QC, the "alternative" is often the starting material (impurities) or an

alternative analytical technique.

Scenario A: Product vs. Precursor (2-Fluoro-3-
methylphenol)
The most common critical quality attribute (CQA) is the absence of the starting phenol.
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Feature
Target: Product

(Amine)
Precursor: Phenol QC Action

3200–3600
Sharp Doublet (NH

)
Broad Singlet (OH)

If broad mound exists,

purification is

incomplete.

1230–1270 Ether Stretch (Ar-O-C) Phenolic C-O

Shift in frequency

(Phenol C-O is usually

lower, ~1200).

1300–1400 C-N Stretch (Aliphatic) O-H Bend

Appearance of C-N

supports amine

incorporation.

Scenario B: FTIR vs. Raman Spectroscopy
Why choose FTIR over Raman for this specific molecule?

FTIR Strength: Excellent for detecting the polar ether linkage and the N-H bonds.[2] The

dipole moment change is large, resulting in strong signals.

Raman Strength: Better for the fluorinated aromatic ring and the sulfide/disulfide analogs (if

applicable). Raman is less sensitive to the polar N-H and C-O stretches.

Recommendation: Use FTIR for routine reaction monitoring (conversion of Phenol

Ether-Amine). Use Raman only if investigating crystal polymorphism or if the sample is in
aqueous solution (where FTIR fails).

Visual Logic: QC Decision Tree
The following diagram illustrates the logical flow for interpreting the FTIR spectrum during a

synthesis campaign.
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Acquire Spectrum
(ATR / Transmission)

Region 3200-3600 cm⁻¹:
Is there a BROAD mound?

FAIL: Residual Phenol
(Precursor Present)

Yes

Region 3300-3400 cm⁻¹:
Is there a sharp DOUBLET?

No

FAIL: Amine Salt / Degradation
(Broad/Single peak)

No

Region 1230-1270 cm⁻¹:
Strong Asym Stretch?

Yes

PASS: Target Molecule Identified
2-(2-Fluoro-3-methylphenoxy)ethan-1-amine

Yes

Click to download full resolution via product page

Figure 1: Step-by-step spectral interpretation logic for validating the target amine.

Experimental Protocol: Self-Validating ATR-FTIR
This protocol ensures reproducibility and minimizes artifacts (like atmospheric CO

or water vapor).

Materials
Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

Solvent: Isopropanol (IPA) for cleaning.

Background: Air (ambient).[3]
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Step-by-Step Methodology
System Validation (The "Blank"):

Clean crystal with IPA. Dry completely.

Collect background spectrum (Air).[3]

Validation: Ensure no peaks exist at 2350

(CO

) or 3000+

(Humidity). If present, purge system.[1]

Sample Application:

If Liquid/Oil: Place 1 drop (

10

L) on the crystal center.

If Solid: Place

5 mg on crystal. Apply high pressure using the anvil until the "Energy Meter" stabilizes
(ensure good contact).

Data Acquisition:

Resolution: 4

(Standard for QC).

Scans: 16 or 32 (Sufficient S/N ratio).

Range: 4000 – 600

.
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Post-Processing:

Apply Baseline Correction (Rubberband method).

Apply Atmospheric Correction (remove residual CO

/H

O).[4]

Critical Check (Self-Validation):

Zoom into 2000–2500

. This region should be essentially flat (no functional groups absorb here). If noisy, re-clean
and re-scan.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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